molecular formula C20H27N7O2 B12244011 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No.: B12244011
M. Wt: 397.5 g/mol
InChI Key: KMRMSJQTCDRZLB-UHFFFAOYSA-N
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Description

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the triazole ring, and the piperidine moiety. The imidazo[1,2-b]pyridazine core can be synthesized through various cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and other steps to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with imidazo[1,2-b]pyridazine, triazole, and piperidine moieties. Examples include:

Uniqueness

The uniqueness of 4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine lies in its specific combination of heterocyclic structures, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H27N7O2

Molecular Weight

397.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone

InChI

InChI=1S/C20H27N7O2/c1-20(2,3)16-12-27-17(21-16)5-6-18(23-27)29-13-14-7-9-26(10-8-14)19(28)15-11-25(4)24-22-15/h5-6,11-12,14H,7-10,13H2,1-4H3

InChI Key

KMRMSJQTCDRZLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(N=N4)C

Origin of Product

United States

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